molecular formula C7H18Cl2N2 B2996611 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride CAS No. 2375269-32-0

2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride

Cat. No.: B2996611
CAS No.: 2375269-32-0
M. Wt: 201.14
InChI Key: ZMUBGEATGCACBR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine is unique due to its specific structural features, such as the presence of the azetidine ring and the dimethylamino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(azetidin-3-yl)-N,N-dimethylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)4-3-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUBGEATGCACBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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